molecular formula C19H20N2O4 B2416598 Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate CAS No. 941872-88-4

Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate

Cat. No. B2416598
CAS RN: 941872-88-4
M. Wt: 340.379
InChI Key: PSKXWECMSFBWJZ-UHFFFAOYSA-N
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Description

Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate, also known as PHCCC, is a synthetic compound that belongs to the class of positive allosteric modulators (PAMs) of metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthetic Chemistry Applications

Synthetic chemists have explored derivatives of piperidine and carbamate for their potential in creating analgesics, antitussives, and anti-inflammatory agents. For instance, derivatives like 4β-Methoxy-4α-phenyl-3α, 5α-propanopiperidine have shown significant analgesic and antitussive activities, highlighting the chemical family's potential for developing new therapeutic agents (Oki et al., 1974).

Materials Science Applications

In the realm of materials science, carbazole-based compounds have been synthesized for their photoluminescent properties. A carbazole derivative, when used in a europium(III) complex, exhibited intense red emission under blue-light excitation, indicating its potential use in light-emitting diodes (LEDs) and other electronic applications (He et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of piperidine and phenyl carbamate have been explored for their anti-inflammatory and anticoagulant properties. For example, compounds within this chemical family have been assessed for their potential in treating bronchial pneumonia in children, demonstrating significant biological activity and suggesting a mechanism of action involving the inhibition of inflammatory cytokines (Ding & Zhong, 2022). Another notable application is in the synthesis of apixaban, an anticoagulant, where such compounds serve as important intermediates (Wang et al., 2017).

Mechanism of Action

While the specific mechanism of action for “Phenyl (3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)carbamate” is not provided, it’s worth noting that related compounds like Apixaban act as direct inhibitors of activated factor X (FXa), reducing thrombin generation and indirectly inhibiting platelet aggregation .

properties

IUPAC Name

phenyl N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-24-17-13-14(20-19(23)25-15-7-3-2-4-8-15)10-11-16(17)21-12-6-5-9-18(21)22/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKXWECMSFBWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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